N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a tetrazolo[1,5-b]pyridazine scaffold. This scaffold is known for its versatility and has been applied in the development of various energetic materials and pharmaceuticals . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
The synthesis of N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yield of the desired product. The reaction conditions generally include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared to other compounds with similar structures, such as:
1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid: This compound shares the tetrazolo[1,5-b]pyridazine scaffold but differs in its functional groups.
6-methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: Known for its use as a booster explosive, this compound also features the tetrazolo[1,5-b]pyridazine scaffold but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N7O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N7O/c25-17(18-12-13-4-2-1-3-5-13)14-8-10-23(11-9-14)16-7-6-15-19-21-22-24(15)20-16/h1-7,14H,8-12H2,(H,18,25) |
InChI Key |
LPXJZZNZFIUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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